5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride
CAS No.: 1286854-94-1
Cat. No.: VC4197549
Molecular Formula: C12H17Cl3N4
Molecular Weight: 323.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286854-94-1 |
---|---|
Molecular Formula | C12H17Cl3N4 |
Molecular Weight | 323.65 |
IUPAC Name | 5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride |
Standard InChI | InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H |
Standard InChI Key | WMYVJYIHEQUBMZ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 5-piperazin-1-yl-1,6-naphthyridine trihydrochloride comprises a 1,6-naphthyridine core substituted at the 5-position with a piperazine ring, stabilized by three hydrochloride groups. The naphthyridine system, a bicyclic structure with two fused pyridine rings, provides a planar aromatic framework conducive to π-π stacking interactions, while the piperazine moiety introduces basicity and hydrogen-bonding capabilities .
Molecular Characteristics
-
Molecular Formula: C₁₂H₁₇Cl₃N₄
-
Molecular Weight: 323.65 g/mol
-
SMILES: C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl
Predicted collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 215.12912 | 149.9 |
[M+Na]+ | 237.11106 | 164.4 |
[M+NH4]+ | 232.15566 | 158.2 |
[M-H]- | 213.11456 | 152.7 |
These values reflect the compound’s polarity and conformational flexibility, which influence its pharmacokinetic behavior .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nucleophilic substitution between 1,6-naphthyridine and piperazine under acidic reflux conditions (80–100°C). Hydrochloric acid serves as both catalyst and proton source, with ethanol or methanol as solvents. The reaction proceeds via activation of the naphthyridine’s 5-position, followed by piperazine attachment and subsequent salt formation .
Key steps include:
-
Condensation: 1,6-Naphthyridine reacts with piperazine in HCl-saturated ethanol.
-
Crystallization: The trihydrochloride salt precipitates upon cooling, yielding a purity >95% after recrystallization.
Industrial Optimization
Continuous flow reactors enhance scalability and consistency. Automated systems maintain precise control over temperature, pH, and stoichiometry, reducing byproduct formation. For example, a residence time of 30 minutes at 90°C in methanol achieves >85% yield, with in-line purification via ion-exchange chromatography.
Biological Activity and Mechanism of Action
Anti-Schistosomal Activity
In a landmark study, derivatives featuring the 6-(piperazin-1-yl)-1,3,5-triazine core demonstrated potent activity against Schistosoma mansoni. RNAi knockdown of the histone methyltransferase smp_138030 in adult worms reduced motility and egg production by ~60%, mirroring the effects of piperazine-containing compounds. Molecular docking revealed competitive inhibition of the Smp_138030 substrate pocket, with IC₅₀ values <5 μM for schistosomula and adult stages .
Monoamine Oxidase (MAO) Inhibition
Benzo[b] naphthyridine derivatives, structurally analogous to the title compound, exhibit MAO-B inhibition. Compound 5g (1-(2-(4-fluorophenyl)ethynyl) analog) showed an IC₅₀ of 1.35 μM against MAO-B, comparable to pargyline (IC₅₀ = 1.1 μM). The piperazine-naphthyridine scaffold likely interacts with the enzyme’s flavin adenine dinucleotide (FAD) cofactor, disrupting substrate oxidation .
Putative Anticancer Mechanisms
While direct evidence is limited, related naphthyridine derivatives modulate the PI3K/mTOR pathway—a key regulator of cell proliferation. Structural analogs inhibit PI3Kγ with IC₅₀ values of 0.5–2.0 nM, suggesting potential for kinase-targeted therapies.
Comparative Analysis with Related Compounds
Compound | Core Structure | Biological Activity | Key Differentiator |
---|---|---|---|
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride | Naphthyridine + piperazine | MAO-B inhibition, anti-schistosomal | High solubility (HCl salt) |
6-(Piperazin-1-yl)-1,3,5-triazine | Triazine + piperazine | Schistosomicidal | Enhanced metabolic stability |
4-(Piperazin-1-yl)-quinazoline | Quinazoline + piperazine | Kinase inhibition | Broader target selectivity |
The trihydrochloride form’s aqueous solubility (>50 mg/mL in PBS) surpasses neutral analogs, facilitating in vivo administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume